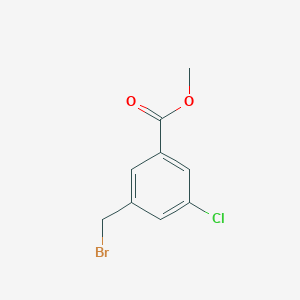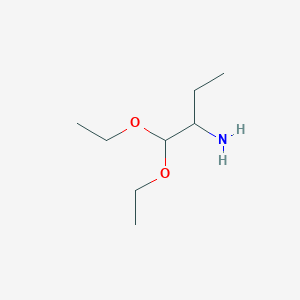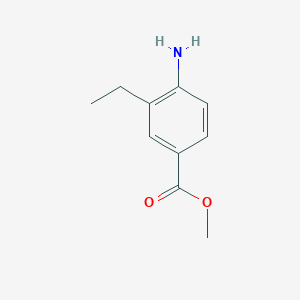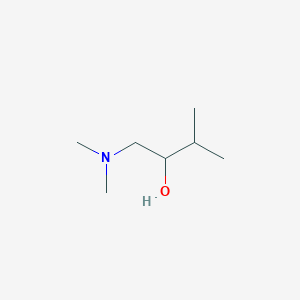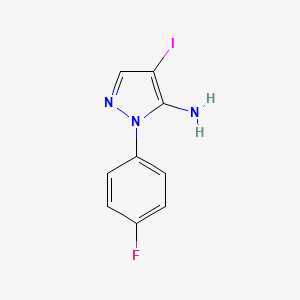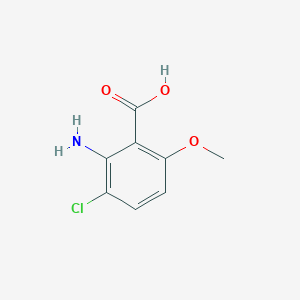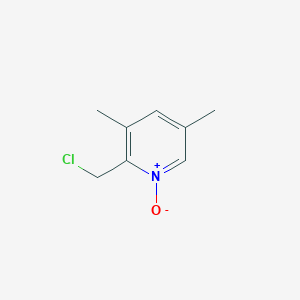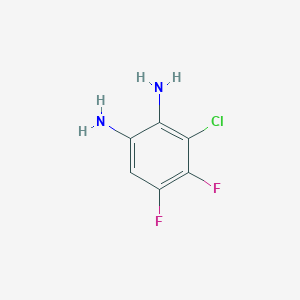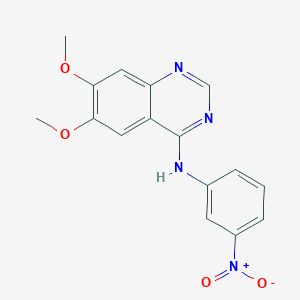
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine
説明
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine , also known by its chemical formula C₁₆H₁₃N₅O₄ , is a synthetic organic compound. It belongs to the class of quinazoline derivatives and exhibits interesting pharmacological properties. Quinazolines are privileged scaffolds in medicinal chemistry, often found in physiologically active agents, including anticancer compounds .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the dimethoxy and nitrophenyl substituents onto the quinazoline core. While specific synthetic routes may vary, the general strategy includes condensation reactions, cyclization, and subsequent functional group modifications. Researchers have explored various synthetic pathways to access this compound and its analogs .
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine consists of a quinazoline ring system with two methoxy groups (at positions 6 and 7) and a nitrophenyl group (at position 3). The compound’s chemical structure is crucial for understanding its biological activity and interactions with cellular targets. Refer to Figure 1 for an illustration of the molecular structure .
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior play a pivotal role in its pharmacological properties. Researchers have investigated its reactions with various nucleophiles, electrophiles, and metal catalysts. These reactions provide insights into potential modifications for structure-activity relationship studies and drug design .
Physical And Chemical Properties Analysis
科学的研究の応用
Antimalarial Drug Lead
Quinazolines, including derivatives like 6,7-dimethoxyquinazoline-2,4-diamines, have shown potential in treating various conditions including malaria. The synthesis and evaluation of these compounds have led to the discovery of promising drug leads with high antimalarial activity. A specific compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), was identified for its high antimalarial potential (Mizukawa et al., 2021).
Anti-tubercular Activity
4-Anilinoquinolines and 4-anilinoquinazolines have been screened for their potential as Mycobacterium tuberculosis inhibitors. A particular focus was on the 6,7-dimethoxy quinoline ring, which played a key role in inhibiting tuberculosis. One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a significant minimum inhibitory concentration (MIC) value, indicating its potential as an anti-tubercular agent (Asquith et al., 2019).
EGFR Inhibition in Chordoma
Quinazoline-based kinase inhibitors, including 6,7-dimethoxyquinazoline derivatives, have been used to target non-small cell lung cancer (NSCLC) and chordomas. These compounds have been effective in engaging the epidermal growth factor receptor (EGFR) and showing activity in cellular models of NSCLC and chordomas. A specific compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, was identified as a potent inhibitor for the UCH-2 chordoma cell line (Asquith et al., 2019).
Antitumor Activity
Quinazoline derivatives, including 6,7-dimethoxy variants, have been synthesized and shown to possess antitumor activity. One study focused on the synthesis of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives and found some of these compounds to exhibit antiproliferative activity against Bcap-37 cells in vitro (Gui-ping, 2012).
Safety And Hazards
As with any chemical compound, safety precautions are crucial during handling and experimentation. Researchers should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific safety data (such as toxicity, carcinogenicity, and environmental impact) should be assessed based on experimental results and literature reports .
特性
IUPAC Name |
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-7-12-13(8-15(14)24-2)17-9-18-16(12)19-10-4-3-5-11(6-10)20(21)22/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLGBIMSTYMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B3242699.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B3242715.png)
